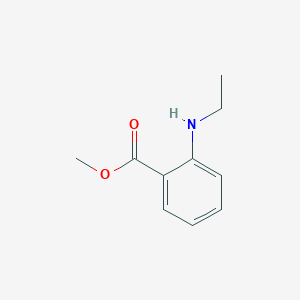![molecular formula C13H11BrO2 B3245911 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one CAS No. 173301-08-1](/img/structure/B3245911.png)
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
概要
説明
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is characterized by the presence of a bromonaphthalene moiety attached to a propanone group through an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one typically involves the reaction of 6-bromonaphthol with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromonaphthol attacks the carbonyl carbon of 2-bromopropanone, leading to the formation of the ether linkage . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield 6-bromonaphthol and 2-propanone.
科学的研究の応用
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can be compared with other similar compounds, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains additional methyl groups on the aromatic ring, which can influence its reactivity and properties.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.
特性
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARMRBFYYTWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3245845.png)







![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)


![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)
